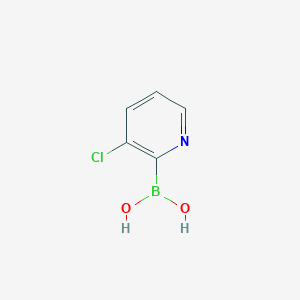

3-Chloropyridine-2-boronic acid, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloropyridine-2-boronic acid, also known as (2-Chloro-3-pyridyl)boronic acid or (2-Chloropyridin-3-yl)boronic acid, is a chemical compound with the empirical formula C5H5BClNO2 . It has a molecular weight of 157.36 . This compound is a valuable building block in organic synthesis .

Synthesis Analysis

The synthesis of 3-Chloropyridine-2-boronic acid involves several steps. One common method is the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . Another approach involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis

The molecular structure of 3-Chloropyridine-2-boronic acid consists of a pyridine ring with a chlorine atom at the 3rd position and a boronic acid group at the 2nd position . The SMILES string for this compound is OB(O)c1cccnc1Cl .Chemical Reactions Analysis

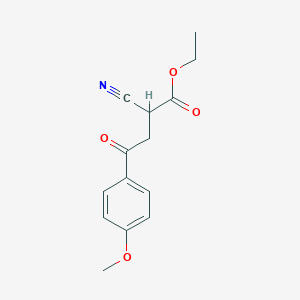

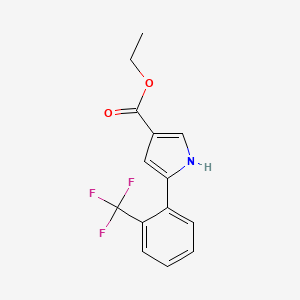

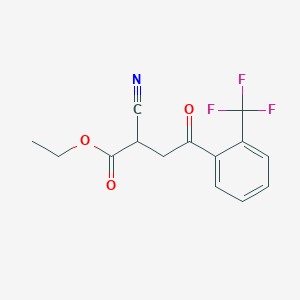

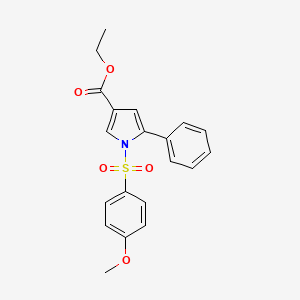

3-Chloropyridine-2-boronic acid is used as a reactant in various chemical reactions. For instance, it is used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .Physical and Chemical Properties Analysis

3-Chloropyridine-2-boronic acid is a powder with a melting point between 121-134 °C . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique

Suzuki Cross-Coupling Reactions

3-Chloropyridine-2-boronic acid derivatives serve as pivotal intermediates in Suzuki cross-coupling reactions, enabling the synthesis of complex heteroarylpyridine structures. Smith et al. (2008) explored the synthesis of dimethoxy- and dihalopyridylboronic acids, including 3-pyridyl derivatives, through directed ortho-metalation reactions, followed by reactions with triisopropyl borate or trimethyl borate. The reactivity of these compounds in Suzuki–Miyaura cross-coupling reactions was evaluated, leading to the production of highly functionalized heteroarylpyridine derivatives. This process also facilitated the synthesis of rare 5H-pyrrolo[2,3-b:4,5-b′]dipyridine structures, showcasing the utility of these boronic acids in constructing complex organic frameworks (Smith et al., 2008).

Boronic Acid-Catalyzed Reactions

The versatility of boronic acids extends to catalysis, where they enable highly enantioselective transformations. Hashimoto et al. (2015) demonstrated the use of a chiral boronic acid catalyst for the aza-Michael addition of hydroxamic acid to quinone imine ketals. This catalytic approach paves the way for the synthesis of densely functionalized cyclohexanes, underscoring the catalytic prowess of boronic acid derivatives in enantioselective synthesis (Hashimoto et al., 2015).

Supramolecular Assembly and Catalysis

Borinic acid-functionalized polymers, closely related to boronic acids, show potential in supramolecular materials, sensors, and as catalysts. Baraniak et al. (2019) synthesized electron-deficient borinic acid copolymers, examining their supramolecular assembly via Lewis acid - Lewis base interactions and their efficacy as catalysts in amide bond formation. This research highlights the functional versatility and potential applications of boronic acid derivatives in material science and catalysis (Baraniak et al., 2019).

Sensing Applications

Boronic acids are instrumental in the development of fluorescent chemosensors, owing to their ability to bind with diols and polyols, making them effective for detecting biological substances. Huang et al. (2012) reviewed the progress of boronic acid sensors for detecting carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. The review summarizes the fluorescence properties, mechanisms, and strategies for developing new fluorescent probes, demonstrating the critical role of boronic acids in sensing applications (Huang et al., 2012).

Mécanisme D'action

Target of Action

The primary target of (3-chloropyridin-2-yl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers an organoboron species to the palladium catalyst . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The main biochemical pathway affected by (3-chloropyridin-2-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared .

Result of Action

The result of the action of (3-chloropyridin-2-yl)boronic acid is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic molecules, including pharmaceuticals .

Action Environment

The action of (3-chloropyridin-2-yl)boronic acid is influenced by several environmental factors. The success of the Suzuki-Miyaura cross-coupling reaction, for instance, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .

Safety and Hazards

Orientations Futures

Borinic acids, including 3-Chloropyridine-2-boronic acid, are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Future research may focus on developing new synthetic methods, expanding their scope and applications, and exploring their mechanistic aspects .

Propriétés

IUPAC Name |

(3-chloropyridin-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BClNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3,9-10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKWMNFYLXBEDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=N1)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95%](/img/structure/B6335086.png)

![4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B6335115.png)

![1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6335132.png)